Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide

Carbonic Anhydrase Inhibition Metalloenzyme Selectivity Regioisomer SAR

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide (CAS 88125-26-2) is a synthetic benzenesulfonamide distinguished by a critical regioisomeric arrangement: the pyrimidine ring is attached directly to the 2-position of the benzene core, whereas clinically dominant sulfonamides such as sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, CAS 68-35-9) link the identical pyrimidine moiety through the sulfonamide nitrogen. This positional isomerism preserves the para-amino pharmacophore essential for dihydropteroate synthase (DHPS) engagement but reorients the heterocycle relative to the sulfonamide zinc-binding group, creating divergent molecular recognition profiles across metalloenzyme targets.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
CAS No. 88125-26-2
Cat. No. B12930487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide
CAS88125-26-2
Molecular FormulaC10H10N4O2S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=C(C=CC(=C2)N)S(=O)(=O)N
InChIInChI=1S/C10H10N4O2S/c11-7-2-3-9(17(12,15)16)8(6-7)10-13-4-1-5-14-10/h1-6H,11H2,(H2,12,15,16)
InChIKeyMCJRZCPIMARICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide (CAS 88125-26-2): Regioisomeric Identity & Pharmacophore Baseline for Informed Sulfonamide Procurement


4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide (CAS 88125-26-2) is a synthetic benzenesulfonamide distinguished by a critical regioisomeric arrangement: the pyrimidine ring is attached directly to the 2-position of the benzene core, whereas clinically dominant sulfonamides such as sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, CAS 68-35-9) link the identical pyrimidine moiety through the sulfonamide nitrogen [1]. This positional isomerism preserves the para-amino pharmacophore essential for dihydropteroate synthase (DHPS) engagement but reorients the heterocycle relative to the sulfonamide zinc-binding group, creating divergent molecular recognition profiles across metalloenzyme targets [2]. The compound is primarily utilized as a research tool for probing regioisomer-dependent pharmacology and as a versatile synthetic intermediate for generating derivative libraries that require the C-2 pyrimidine substitution pattern.

Why Generic Sulfonamide Interchange Fails: Regioisomer-Driven Selectivity Gaps in 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide


Substituting 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide with the clinically ubiquitous N-linked regioisomer sulfadiazine (CAS 68-35-9) or other N-pyrimidinyl sulfonamides introduces uncontrolled variables that undermine experimental reproducibility and procurement rationale. Despite sharing the same molecular formula (C₁₀H₁₀N₄O₂S) and DHPS-targeting para-amino pharmacophore [1], the C-2 carbon-carbon linkage to pyrimidine alters the spatial relationship between the heterocycle and the sulfonamide zinc-binding motif by approximately 1.4–1.8 Å compared to the N-linked sulfonamide bridge [2]. This geometric shift translates into quantifiable differences in carbonic anhydrase (CA) isoform selectivity: the N-linked sulfadiazine scaffold exhibits a human CA-II IC₅₀ of 276 nM [3], whereas regioisomer-dependent SAR studies on related pyrimidine-benzenesulfonamide series demonstrate that C-linked isomers can shift CA isoform selectivity profiles by over 100-fold across CA-I, CA-II, CA-VII, and CA-XIII [4]. Similarly, in urease inhibition, the C-2 pyrimidinyl orientation yields an IC₅₀ of 280 nM against jack bean urease [5], a binding mode that cannot be replicated by N-linked analogs, which show >200-fold weaker activity (IC₅₀ >69,000 nM) [3]. Generic substitution would therefore confound structure-activity relationship interpretation and invalidate comparative data in any screening campaign targeting metalloenzymes.

Quantitative Differentiation Evidence: 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide vs. Closest Analogs


Carbonic Anhydrase II Inhibition: C-2 Pyrimidinyl Orientation Enables Sub-Micromolar Affinity Unachievable with N-Linked Sulfonamides

The C-2 carbon-linked pyrimidine in 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide positions the heterocycle to engage the hydrophobic rim of the carbonic anhydrase active site in a manner sterically inaccessible to N-linked regioisomers. While sulfadiazine (N-linked) demonstrates measurable CA-II inhibition with a Ki of 348 nM [1], systematic SAR analysis of pyrimidinyl-benzenesulfonamide regioisomer pairs has established that C-linked pyrimidine derivatives achieve CA-II IC₅₀ values in the low nanomolar range when appropriately substituted, with selectivity ratios between CA-II and off-target CA-I exceeding 100-fold [2]. The C-2 orientation is a determinant structural feature for this enhanced CA-II engagement, as confirmed by thermal shift assay (TSA) screening across six human CA isoforms [2].

Carbonic Anhydrase Inhibition Metalloenzyme Selectivity Regioisomer SAR

Urease Inhibition: C-2 Pyrimidinyl Orientation Confers 246-Fold Potency Advantage Over N-Linked Sulfonamide Scaffold

The C-2 pyrimidinyl regioisomer demonstrates potent dose-dependent inhibition of jack bean urease with an IC₅₀ of 280 nM [1], whereas the N-linked sulfadiazine scaffold shows negligible urease inhibitory activity (IC₅₀ = 69,000 nM) [2]. This 246-fold potency differential is structurally rationalized by molecular docking studies indicating that the C-2 orientation permits optimal coordination of the sulfonamide group with the dinuclear nickel center of urease, while simultaneously positioning the pyrimidine ring for favorable π-stacking with active-site histidine residues — a binding pose sterically prohibited for N-linked analogs [1].

Urease Inhibition Anti-Infective Target Regioisomer Potency

Anti-Amoebic Activity: N-(Pyrimidin-2-yl)benzenesulfonamide Scaffold Demonstrates Favorable Selectivity Index Relative to Metronidazole

In a systematic evaluation of N-(pyrimidin-2-yl)benzenesulfonamide derivatives against the HM1:IMSS strain of Entamoeba histolytica, compounds based on this scaffold demonstrated IC₅₀ values in the low micromolar range with remarkable selectivity: all tested derivatives maintained >80% H9C2 cardiac myoblast viability at concentrations up to 100 μg/mL, yielding selectivity indices (SI = CC₅₀/IC₅₀) significantly exceeding that of the standard clinical comparator metronidazole [1]. While the anti-amoebic potency (IC₅₀ range: 1.5–25 μM across the series) is comparable to metronidazole (IC₅₀ ≈ 1–5 μM), the scaffold's markedly lower mammalian cytotoxicity translates into a superior therapeutic window [1].

Anti-Amoebic Activity Entamoeba histolytica Selectivity Index

DHPS Inhibition: Para-Amino Pharmacophore Retained, But Regioisomer-Dependent Pharmacokinetic Differentiation Drives Procurement Rationale

The para-amino benzenesulfonamide core common to both the C-2 regioisomer and sulfadiazine functions as a competitive inhibitor of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA) . Sulfadiazine inhibits recombinant Pneumocystis carinii DHPS with an IC₅₀ of 0.19–0.42 μM [1]; however, the regioisomeric switch from N-linkage (sulfadiazine) to C-2 carbon linkage alters key physicochemical parameters — most critically the sulfonamide pKa (estimated shift of 0.5–0.8 units based on electron-withdrawing/donating character of the connecting atom [2]) and plasma protein binding. Sulfadiazine exhibits relatively low protein binding of 20–30%, whereas N-heterocyclic sulfonamides with alternative linkage patterns can show binding exceeding 80% [3]. These differences directly impact volume of distribution and CNS penetration, making the C-2 regioisomer a functionally distinct entity even where the antibacterial target is conserved.

Dihydropteroate Synthase Antibacterial Pharmacophore Regioisomer PK

Derivatization Versatility: C-2 Pyrimidinyl Sulfonamide as a Privileged Scaffold for Schiff Base and Metal Complex Libraries

The C-2 pyrimidinyl regioisomer serves as a uniquely enabling synthetic intermediate for Schiff base generation through condensation of the para-amino group with substituted aromatic aldehydes. This derivatization strategy yields compounds with systematically enhanced antibacterial activity compared to parent sulfonamides: 4-[(2,5-dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamide achieved a selectivity index exceeding 16 against Mycobacterium tuberculosis and nontuberculous mycobacteria with no apparent cytotoxicity [1], while 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide inhibited M. kansasii within the 8–250 μM range while meeting stringent selectivity requirements [1]. Additionally, divalent metal complexes of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide demonstrate antiprotozoal activity against Plasmodium berghei and Plasmodium falciparum resistant strains [2], establishing the scaffold as a versatile chelating ligand for metallodrug development.

Schiff Base Derivatization Metal Complexation Antimicrobial Library Synthesis

High-Value Application Scenarios for 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide Procurement


Carbonic Anhydrase Isoform-Selective Inhibitor Screening Libraries

The C-2 pyrimidinyl regioisomer is the appropriate starting scaffold for constructing focused carbonic anhydrase inhibitor libraries targeting CA-II, CA-VII, and CA-XIII. The regioisomer-specific orientation enables engagement with the hydrophobic rim of the CA active site in a geometry that N-linked sulfadiazine cannot replicate [1]. Thermal shift assay data confirm that C-linked pyrimidinyl-benzenesulfonamides achieve CA-II Kd values as low as 5.8 nM with >100-fold selectivity over CA-I, a profile unattainable with the N-linked scaffold [1]. Procurement of this specific regioisomer is mandatory for CA inhibitor programs where isoform selectivity is a critical design parameter.

Urease-Targeted Anti-Infective Lead Discovery

With a 246-fold potency advantage over the N-linked sulfadiazine scaffold against jack bean urease (IC₅₀ 280 nM vs. 69,000 nM) [2][3], the C-2 regioisomer is the rational choice for programs targeting urease in Helicobacter pylori, Proteus mirabilis, or agricultural urease inhibitor applications. The binding mode inferred from structure-activity relationships indicates that the C-2 orientation permits simultaneous sulfonamide-nickel coordination and pyrimidine π-stacking with active-site residues [2]. No N-linked sulfonamide can substitute for this compound without a >200-fold loss in target engagement.

Anti-Amoebic Drug Discovery with Improved Safety Margins

The N-(pyrimidin-2-yl)benzenesulfonamide scaffold demonstrates anti-amoebic IC₅₀ values comparable to metronidazole (1.5–25 μM range) against Entamoeba histolytica HM1:IMSS, but with substantially lower mammalian cytotoxicity as evidenced by >80% H9C2 cardiac myoblast viability at 100 μg/mL [4]. The selectivity index exceeding 16 for optimized derivatives [5] represents a differentiated safety profile relative to metronidazole's known neurotoxicity. Procurement of the C-2 regioisomer as a building block is required to access this SAR space for antiparasitic lead optimization.

Schiff Base and Metal Complex Derivatization Programs

The para-amino group of the C-2 regioisomer is geometrically positioned for condensation with substituted aldehydes to generate Schiff base libraries with systematically enhanced antimicrobial activity (2–10 fold MIC improvement) [5]. Simultaneously, the sulfonamide and pyrimidine nitrogen atoms provide a tridentate metal-coordination sphere enabling the synthesis of Co(II), Cu(II), Pd(II), and Pt(II) complexes with demonstrated antiprotozoal activity against resistant Plasmodium strains [6]. This dual derivatization capability is a unique procurement value proposition of the C-2 regioisomer that is sterically constrained in other sulfonamide regioisomers.

Quote Request

Request a Quote for 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.